Sulcardine Multi-Channel Inhibition Profile: Balanced Potency Across Four Cardiac Ion Channels
Sulcardine exhibits uniquely similar inhibitory potencies across four cardiac ion channels (INa-peak, INa-late, ICa,L, and IKr/hERG), a balanced multi-channel blockade profile not observed with comparator agents such as amiodarone, dronedarone, or vernakalant [1]. This balanced profile distinguishes sulcardine from Class III antiarrhythmics that predominantly inhibit IKr, from Class I agents that primarily block sodium channels, and from calcium channel blockers that selectively target ICa,L [2]. The in vitro IC50 values for sulcardine against INa and ICa,L in isolated guinea-pig ventricular myocytes are 26.9 μmol/L and 69.2 μmol/L, respectively, while IK1 and delayed rectifier potassium currents (IK) were unaffected [3].
| Evidence Dimension | In vitro ion channel inhibitory potency profile (number of channels inhibited with similar potency) |
|---|---|
| Target Compound Data | 4 channels inhibited with similar potency: INa-peak, INa-late, ICa,L, and IKr/hERG; INa IC50 = 26.9 μmol/L, ICa,L IC50 = 69.2 μmol/L |
| Comparator Or Baseline | Class I agents (primarily sodium channel blockade); Class III agents (primarily IKr blockade); amiodarone (delayed multi-channel effects requiring chronic administration); vernakalant (IKur and INa blockade) |
| Quantified Difference | Sulcardine uniquely inhibits four channels with balanced potency; comparator classes target 1-2 primary channels; amiodarone requires weeks to achieve full electrophysiological remodeling |
| Conditions | Whole-cell patch clamp recording in isolated single guinea-pig ventricular myocytes; in vitro electrophysiology studies |
Why This Matters
The uniquely balanced multi-channel inhibition profile predicts anti-fibrillatory efficacy while providing an intrinsic protective mechanism against excessive QT prolongation—a differentiated safety feature that generic substitution with single-channel or dual-channel blockers cannot replicate.
- [1] Abstract 4136839: HBI-3000: Pharmacological Conversion of Atrial Fibrillation With Unique Defense Against Excessive QT Interval Prolongation. Circulation. 2024;150(Suppl_1):4136839. doi:10.1161/circ.150.suppl_1.4136839 View Source
- [2] Electrophysiological Properties of HBI-3000: A New Antiarrhythmic Agent With Multiple-channel Blocking Properties in Human Ventricular Myocytes. J Cardiovasc Pharmacol. 2011. View Source
- [3] Bai DL, Chen WZ, Bo YX, et al. Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. Acta Pharmacologica Sinica. 2012;33:1176–1186. doi:10.1038/aps.2012.119 View Source
